![molecular formula C16H22O3 B13841386 rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen CAS No. 1652582-08-5](/img/structure/B13841386.png)
rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen involves several steps. The primary synthetic route includes the reaction of benzeneacetic acid with (1R,2S)-2-hydroxycyclohexylmethyl under specific conditions to form the desired product . Industrial production methods typically involve the use of high-quality reagents and controlled environments to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen has several scientific research applications:
Wirkmechanismus
The mechanism of action of rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Vergleich Mit ähnlichen Verbindungen
rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen is unique compared to other similar compounds due to its specific molecular structure and stereochemistry. Similar compounds include:
Eigenschaften
CAS-Nummer |
1652582-08-5 |
|---|---|
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
2-[4-[[(1S,2R)-2-hydroxycyclohexyl]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H22O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-9,11,14-15,17H,2-5,10H2,1H3,(H,18,19)/t11?,14-,15+/m0/s1 |
InChI-Schlüssel |
MCDKWYZDOMTURB-YUIIUQSRSA-N |
Isomerische SMILES |
CC(C1=CC=C(C=C1)C[C@@H]2CCCC[C@H]2O)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)CC2CCCCC2O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


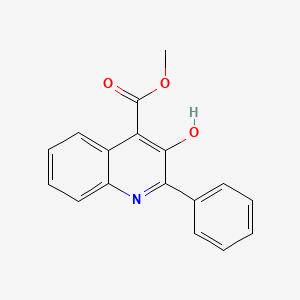
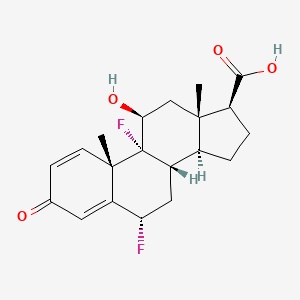
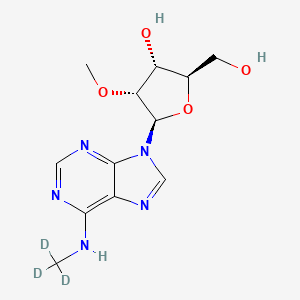
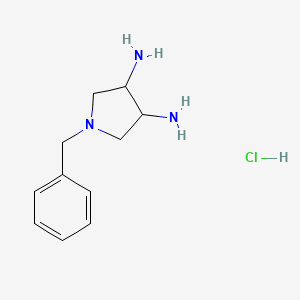


![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
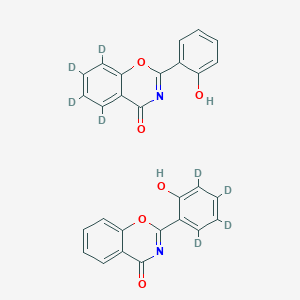
![2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13841356.png)
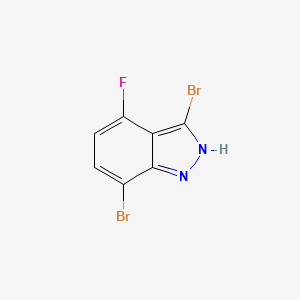
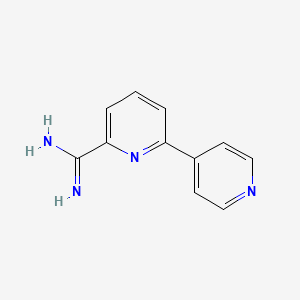
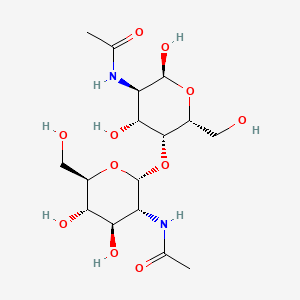
![2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester](/img/structure/B13841394.png)
![2-[4-(Methyloxy)-1H-indazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13841400.png)
